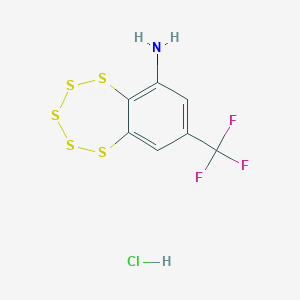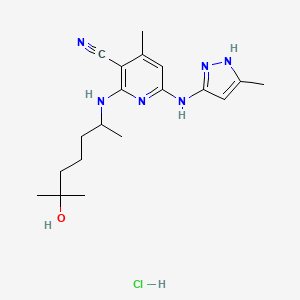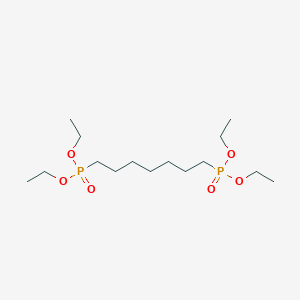
Tetraethyl heptane-1,7-diylbis(phosphonate)
説明
Tetraethyl heptane-1,7-diylbis(phosphonate) is a PROTAC linker composed of alkyl chains . It has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 . This compound can be used to synthesize a range of PROTACs .
Synthesis Analysis
Tetraethyl heptane-1,7-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of Tetraethyl heptane-1,7-diylbis(phosphonate) is represented by the SMILES string: O=P(CCCCCCCP(OCC)(OCC)=O)(OCC)OCC .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl heptane-1,7-diylbis(phosphonate) is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tetraethyl heptane-1,7-diylbis(phosphonate) has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 .科学的研究の応用
Michael-Type Acceptors and Rearrangements
- Tetraethyl ethylidenebis(phosphonate), a related compound, has been used as a Michael acceptor in chemical reactions. It exhibits unique behaviors, such as phosphate removal and phosphonate-phosphate rearrangement, depending on the nature of the nucleophile (Szajnman et al., 2005).
Synthesis of Cyclohexene Derivatives
- Tetraethyl vinylidenebis(phosphonate) reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates), showcasing its versatility in chemical synthesis (Ruzziconi et al., 2003).
Synthesis of Cyclopropanediylbis(phosphonic Acid)
- Tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) has been synthesized via intramolecular cyclization, demonstrating the adaptability of phosphonate compounds in creating structurally complex molecules (Hutchinson & Thornton, 1990).
Synthesis and Properties of Organophosphorus Compounds
- Research has focused on synthesizing various cyclic and acyclic phosphonates, analyzing their solubility, thermal stability, and chemical reactivity (Mukmeneva et al., 1990).
Applications in Flame Retardancy
- Piperazine-phosphonates, including Tetraethyl piperazine-1,4-diyldiphosphonate, have been explored for their application as flame retardants on cotton fabric. This research sheds light on the thermal decomposition mechanisms of treated fabrics (Nguyen et al., 2014).
Coordination Chemistry and Fluorescent Properties
- The bi-phosphonate ligand tetraethyl-(2,3,5,6-tetramethyl-1,4-phenylene) bis(methylene)diphosphonate has been used in forming coordination complexes with lanthanides, revealing insights into fluorescent properties and crystal structures (Hu et al., 2011).
作用機序
Target of Action
Tetraethyl heptane-1,7-diylbis(phosphonate) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to a ligand for a target protein, PROTACs can selectively degrade specific proteins .
Result of Action
The primary result of the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .
将来の方向性
特性
IUPAC Name |
1,7-bis(diethoxyphosphoryl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFVVLQCVAMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



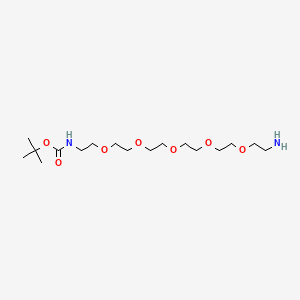

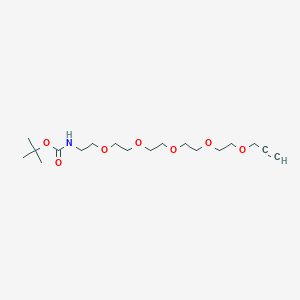

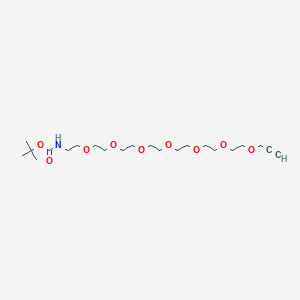



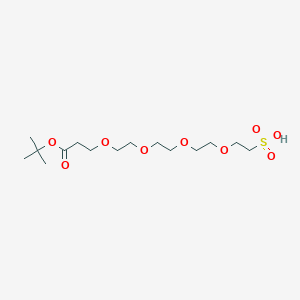
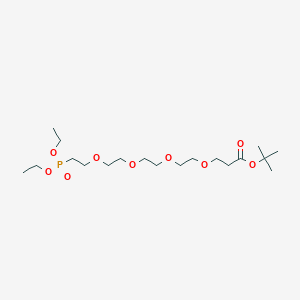
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
